![molecular formula C15H13ClN6OS B2534593 2-{[4-アミノ-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-クロロフェニル)アセトアミド CAS No. 880801-85-4](/img/structure/B2534593.png)
2-{[4-アミノ-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(4-クロロフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a triazole ring (a five-membered ring containing three nitrogen atoms), a sulfanyl group (-SH), and a chlorophenyl group (a benzene ring with a chlorine atom attached). These functional groups could potentially give the compound a range of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazole ring might be formed through a cyclization reaction, while the sulfanyl group could be introduced through a substitution or addition reaction . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, for example, would add a degree of rigidity to the molecule, while the various functional groups could introduce polar or charged regions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amine group might be able to act as a base or nucleophile, participating in reactions such as acid-base reactions or nucleophilic substitutions . The triazole ring could potentially undergo reactions at the nitrogen atoms, while the sulfanyl group might be able to participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents, while the aromatic ring could contribute to its stability .科学的研究の応用
抗真菌活性
この化合物は、潜在的な抗真菌活性を有する。 真菌症患者から分離されたカンジダ属、ジオトリカム属、ロドトルラ属、サッカロマイセス属の菌株に対して、その抗真菌活性を合成および評価した 。 それらの多くは、特にカンジダ・アルビカンス種およびロドトルラ・ムシラギノサ種に対して、フルコナゾールよりも高い有効性を示し、MIC値は25 µg/mL以下である .
抗炎症作用
この化合物は、潜在的な抗炎症作用を有する。 この化合物の標的合成が実施され、抗炎症作用の薬理学的スクリーニングを実施する計画があった .
ラノステロール14α-デメチラーゼへの結合
この化合物は、臨床で使用されるアゾール系抗真菌薬の分子標的であるラノステロール14α-デメチラーゼ(CYP51)に結合する能力を持つ可能性がある .
抗がんスクリーニング
炭酸脱水酵素アイソザイムの阻害
この化合物は、炭酸脱水酵素アイソザイムを阻害する能力について研究されている .
抗菌活性
作用機序
Target of Action
Compounds with similar structures, such as thiazole and triazole derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that the thiazole and triazole moieties in the compound can undergo various chemical reactions, which may contribute to its biological activity . For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
For example, thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can greatly impact its bioavailability and efficacy . For instance, the solubility of a drug can affect its absorption and distribution in the body .
Result of Action
Compounds with similar structures have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that environmental factors, such as ph, temperature, and the presence of other substances, can affect the stability and efficacy of a drug .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-11-3-5-12(6-4-11)19-13(23)9-24-15-21-20-14(22(15)17)10-2-1-7-18-8-10/h1-8H,9,17H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHTZSYCUGWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)
![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2534511.png)
![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)
![Methyl 5-ethyl-7-(4-fluorophenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2534513.png)
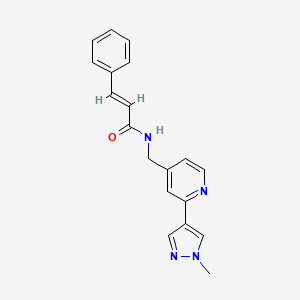
![(Z)-8-(3,4-dimethoxybenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2534515.png)
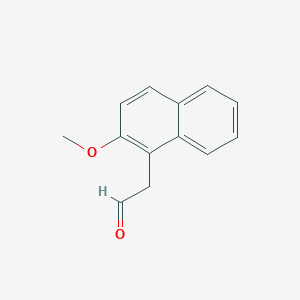
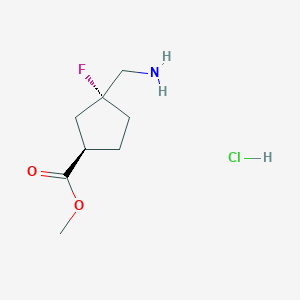
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2534518.png)
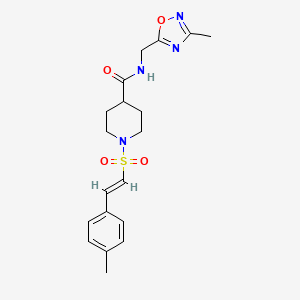
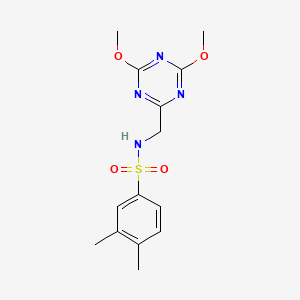
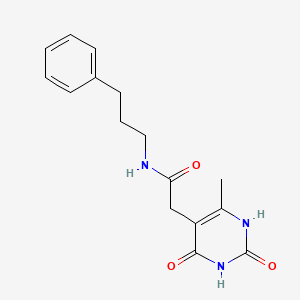
![2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2534531.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)
